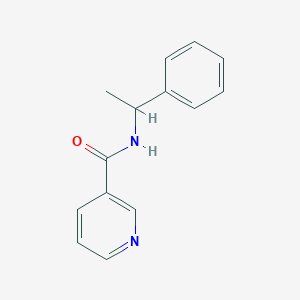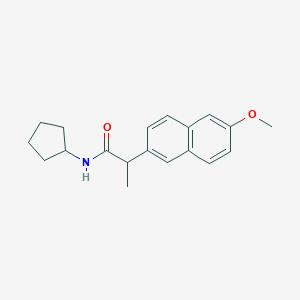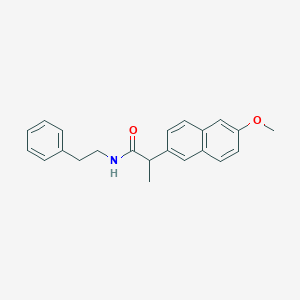
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide, also known as Q-VD-OPh, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, such as cancer research, immunology, and neuroscience. In
Wissenschaftliche Forschungsanwendungen
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to have potential applications in various fields of scientific research. In cancer research, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of caspases, which are enzymes involved in programmed cell death. This inhibition has been found to increase the survival of cancer cells, making N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide a potential target for cancer therapy.
In immunology, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to modulate the activity of immune cells, such as T-cells and macrophages. This modulation has been found to have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
In neuroscience, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to have neuroprotective effects by inhibiting the activity of caspases. This inhibition has been found to protect neurons from cell death, making N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide a potential target for the treatment of neurodegenerative diseases.
Wirkmechanismus
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects by inhibiting the activity of caspases, which are enzymes involved in programmed cell death. N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide binds to the active site of caspases, preventing their activation and subsequent cell death.
Biochemical and Physiological Effects:
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. In cancer cells, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to increase cell survival by inhibiting the activity of caspases. In immune cells, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to modulate immune responses by inhibiting the activity of caspases. In neurons, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to protect against cell death by inhibiting the activity of caspases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It has a high yield and purity, making it suitable for large-scale production. It is also stable and has a long shelf-life, making it easy to store and transport. However, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has limitations in terms of its specificity. It inhibits the activity of several caspases, making it difficult to study the effects of individual caspases.
Zukünftige Richtungen
There are several future directions for the study of N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide. One direction is to investigate its potential as a cancer therapy. Another direction is to explore its potential as a treatment for autoimmune diseases and inflammatory disorders. Additionally, further research is needed to understand the specificity of N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide in inhibiting caspases and its potential as a neuroprotective agent.
Eigenschaften
Produktname |
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H11F3N2O2S |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
N-quinolin-8-yl-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-6-2-7-13(10-12)24(22,23)21-14-8-1-4-11-5-3-9-20-15(11)14/h1-10,21H |
InChI-Schlüssel |
AHGVEHXOZDBFRP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)
![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)
![Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270372.png)






